molecular formula C22H20FN3O2S B2873081 6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-((2-fluorobenzyl)thio)pyrimidin-4(3H)-one CAS No. 1105213-80-6

6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-((2-fluorobenzyl)thio)pyrimidin-4(3H)-one

Cat. No. B2873081
CAS RN: 1105213-80-6
M. Wt: 409.48
InChI Key: MRVISMNMTCXXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-((2-fluorobenzyl)thio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H20FN3O2S and its molecular weight is 409.48. The purity is usually 95%.
BenchChem offers high-quality 6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-((2-fluorobenzyl)thio)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-((2-fluorobenzyl)thio)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Pyrimidine and isoquinoline derivatives are crucial in the development of heterocyclic compounds with significant chemical and pharmaceutical applications. For example, the synthesis of pyrimidin-annulated heterocycles through C-C bond formation by radical cyclization demonstrates the importance of such structures in constructing complex molecules (Majumdar & Mukhopadhyay, 2003). Similarly, the study on 1,3-dipolar cycloaddition of difluoro-substituted azomethine ylides for synthesizing 2-fluoro-4,5-dihydropyrroles shows the versatility of pyrimidine derivatives in accessing fluorinated heterocycles, which are valuable in medicinal chemistry (Novikov et al., 2005).

Pharmaceutical Applications

Compounds featuring pyrimidine and isoquinoline motifs have been extensively studied for their pharmaceutical properties. For instance, 2,4-diamino-5-benzylpyrimidines and their analogues have shown high activity and specificity for bacterial dihydrofolate reductase, indicating their potential as antibacterial agents (Johnson et al., 1989). This highlights the therapeutic potential of such compounds in combating bacterial infections.

Materials Science and Molecular Electronics

Pyrimidine derivatives also find applications in materials science, particularly in the design of charge transfer materials. The study on 4,6-di(thiophen-2-yl)pyrimidine derivatives for efficient charge transfer materials showcases the role of such compounds in developing new materials for electronic applications (Irfan, 2014). These materials could be pivotal in advancing organic electronics, including organic light-emitting diodes (OLEDs) and solar cells.

properties

IUPAC Name

4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2-[(2-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S/c23-19-8-4-3-7-17(19)14-29-22-24-18(11-20(27)25-22)12-21(28)26-10-9-15-5-1-2-6-16(15)13-26/h1-8,11H,9-10,12-14H2,(H,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVISMNMTCXXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CC3=CC(=O)NC(=N3)SCC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-((2-fluorobenzyl)thio)pyrimidin-4(3H)-one

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